1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The structure of this compound includes a triazolopyrimidine core, which is known for its diverse pharmacological properties, and a piperidine carboxylic acid moiety, which can enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting 3-amino-5,7-dimethyl-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions. This reaction forms the triazolopyrimidine ring system.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced by reacting the triazolopyrimidine intermediate with a piperidine derivative, such as piperidine-4-carboxylic acid, under appropriate conditions. This step may require the use of coupling reagents like EDCI or DCC to facilitate the formation of the amide bond.
Purification: The final product can be purified using techniques such as recrystallization, column chromatography, or HPLC to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions would be optimized to maximize yield and minimize costs. Additionally, process safety and environmental considerations would be taken into account to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazolopyrimidine or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Biological Research: Researchers use the compound to investigate its effects on cellular pathways and molecular targets. It can serve as a tool compound to study specific biological processes.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid: This compound has a similar structure but with one less methyl group on the triazolopyrimidine ring.
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid: This compound has the carboxylic acid group at a different position on the piperidine ring.
Uniqueness
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern on the triazolopyrimidine ring and the position of the carboxylic acid group on the piperidine ring. These structural features may confer distinct biological activities and pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C13H17N5O2 |
---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17N5O2/c1-8-7-9(2)18-12(14-8)15-13(16-18)17-5-3-10(4-6-17)11(19)20/h7,10H,3-6H2,1-2H3,(H,19,20) |
InChI Key |
LCACDSPLOSGQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N3CCC(CC3)C(=O)O)C |
Origin of Product |
United States |
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